molecular formula C7H12N4O B1282603 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 89239-62-3

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B1282603
CAS No.: 89239-62-3
M. Wt: 168.2 g/mol
InChI Key: FPRCATJFABPUHJ-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent alkylation and amination steps .

Industrial Production Methods: Industrial production methods often employ multi-step synthesis involving the use of catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and one-pot multicomponent processes are frequently utilized .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also affects various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate
  • 3-Amino-1-methyl-1H-pyrazole

Comparison: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl and methyl groups at specific positions on the pyrazole ring influences its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRCATJFABPUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550513
Record name 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89239-62-3
Record name 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g (0.1 mol) of the above amide in 150 ml of ethanol and 30 ml of water containing 3 ml of conc. HCl is stirred under reflux with 25 g of iron powder for three hours and filtered warm using filter-cell. The filtrate is evaporated in vacuo to yield a pink solid, mp 143°-145° C. (from ethyl acetate-pet. ether) of 4-amino-1-ethyl-3-methylpyrazole-5-carboxamide. The reaction of this aminopyrazole with 18 ml acetic anhydride in 250 ml of methylene dichloride gives 18.5 g of N-(1-ethyl-5-carboxamido 3-methylpyrazol-4-yl)acetamide, mp 248°-250° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

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